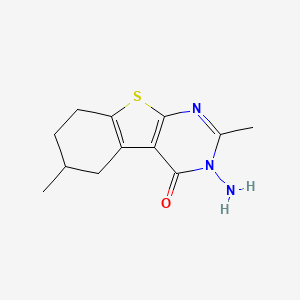
Benzenesulfonic acid, 3,3'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-bromo-4,6-diethyl-2-methyl-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-bromo-4,6-diethyl-2-methyl-, disodium salt) is a complex organic compound known for its use as a dye. This compound is characterized by its intricate molecular structure, which includes benzenesulfonic acid groups and an anthracenediyl core. It is commonly used in various industrial applications, particularly as a colorant in cleaning products, inks, paints, and plastics .
Métodos De Preparación
The synthesis of benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-bromo-4,6-diethyl-2-methyl-, disodium salt) involves several steps. The process typically begins with the preparation of the anthracenediyl core, followed by the introduction of benzenesulfonic acid groups. The reaction conditions often include the use of strong acids and bases to facilitate the formation of the desired compound. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfonic acid derivatives, while reduction reactions may yield simpler aromatic compounds .
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-bromo-4,6-diethyl-2-methyl-, disodium salt) has a wide range of scientific research applications In chemistry, it is used as a model compound for studying the behavior of sulfonic acids and their derivatives In biology, it is used as a staining agent for visualizing cellular structuresIn industry, it is used as a dye in various products, including cleaning agents, inks, and plastics .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with positively charged molecules, leading to changes in the structure and function of the target molecules. The pathways involved in these interactions are complex and depend on the specific application and environment in which the compound is used .
Comparación Con Compuestos Similares
Similar compounds to benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-bromo-4,6-diethyl-2-methyl-, disodium salt) include other sulfonic acid derivatives and anthracene-based dyes. These compounds share similar chemical properties but may differ in their specific applications and reactivity. For example, benzenesulfonic acid derivatives with different substituents may have varying solubility and stability, making them suitable for different industrial uses .
Propiedades
Número CAS |
72152-60-4 |
|---|---|
Fórmula molecular |
C36H34Br2N2Na2O8S2 |
Peso molecular |
892.6 g/mol |
Nombre IUPAC |
disodium;3-bromo-5-[[4-(3-bromo-2,4-diethyl-6-methyl-5-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-2,4-diethyl-6-methylbenzenesulfonate |
InChI |
InChI=1S/C36H36Br2N2O8S2.2Na/c1-7-19-29(37)21(9-3)35(49(43,44)45)17(5)31(19)39-25-15-16-26(28-27(25)33(41)23-13-11-12-14-24(23)34(28)42)40-32-18(6)36(50(46,47)48)22(10-4)30(38)20(32)8-2;;/h11-16,39-40H,7-10H2,1-6H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |
Clave InChI |
IDQOZMFNWNDEHR-UHFFFAOYSA-L |
SMILES canónico |
CCC1=C(C(=C(C(=C1NC2=C3C(=C(C=C2)NC4=C(C(=C(C(=C4CC)Br)CC)S(=O)(=O)[O-])C)C(=O)C5=CC=CC=C5C3=O)C)S(=O)(=O)[O-])CC)Br.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-Amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B15193448.png)
